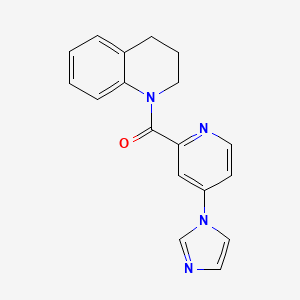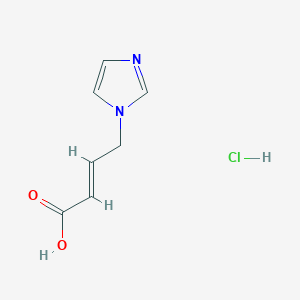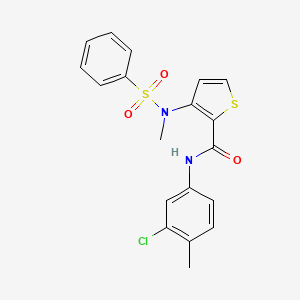
(4-(1H-imidazol-1-yl)pyridin-2-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(1H-imidazol-1-yl)pyridin-2-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone: is a complex organic compound featuring an imidazole ring, a pyridine ring, and a quinoline moiety. These structures bestow the compound with unique chemical properties, making it a subject of interest in scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
Imidazole Ring Formation: : The synthesis often begins with the preparation of the imidazole ring through a multistep process involving reactants such as glyoxal and ammonia under acidic conditions.
Pyridine Ring Construction: : Pyridine derivatives can be synthesized via reactions such as the Hantzsch pyridine synthesis, using aldehydes, ammonia, and β-dicarbonyl compounds.
Quinoline Assembly: : The quinoline structure is typically formed using the Skraup synthesis, involving glycerol, aniline, sulfuric acid, and an oxidizing agent like nitrobenzene.
Combining the Moieties: : The final step involves coupling the imidazole, pyridine, and quinoline rings through suitable linkers under controlled conditions to form the desired compound. Reagents such as coupling agents (e.g., EDC, DCC) and catalysts (e.g., palladium) are frequently used.
Industrial Production Methods
Scaling up these methods for industrial production requires optimizing reaction conditions for yield, purity, and cost-effectiveness. Continuous flow chemistry and advanced catalytic systems often play a role in industrial setups to achieve efficient large-scale synthesis.
化学反应分析
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, often facilitated by reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of epoxides or other oxidized derivatives.
Reduction: : Reduction reactions involving reagents like lithium aluminum hydride can transform ketone functionalities into alcohols.
Substitution: : The compound can participate in substitution reactions where functional groups on the pyridine or imidazole rings are replaced by other groups, typically in the presence of nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide
Reducing Agents: : Lithium aluminum hydride, sodium borohydride
Substitution Conditions: : Nucleophiles (e.g., amines), electrophiles (e.g., alkyl halides)
Major Products
Depending on the type of reaction, major products can include alcohols (from reductions), substituted pyridine derivatives (from substitutions), and oxidized analogs (from oxidations).
科学研究应用
Biology: : Its biological activity is of interest, especially in binding studies with proteins or nucleic acids, potentially acting as a molecular probe.
Medicine: : The compound’s structure suggests potential pharmacological properties, warranting investigation as a lead compound in drug discovery, particularly in targeting specific enzymes or receptors.
Industry: : In industrial applications, it could be used in developing new materials, such as polymers with unique properties or as a catalyst in various chemical reactions.
作用机制
The compound’s mechanism of action, particularly in biological contexts, involves binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways depend on the nature of these interactions, which can be elucidated through computational and experimental studies.
相似化合物的比较
Similar Compounds
(4-(1H-imidazol-1-yl)pyridin-2-yl)(quinolin-1(2H)-yl)methanone: : Differing in the saturation of the quinoline moiety.
(4-(1H-imidazol-1-yl)pyridin-2-yl)(2,3-dihydroquinolin-1(2H)-yl)methanone: : Variation in the substitution pattern on the quinoline ring.
Uniqueness
The specific combination of imidazole, pyridine, and quinoline rings in (4-(1H-imidazol-1-yl)pyridin-2-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone provides a unique scaffold for interacting with biological targets and participating in various chemical reactions, distinguishing it from similar compounds.
That was quite a deep dive! Do you want to further explore any specific section or additional details?
属性
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-(4-imidazol-1-ylpyridin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O/c23-18(22-10-3-5-14-4-1-2-6-17(14)22)16-12-15(7-8-20-16)21-11-9-19-13-21/h1-2,4,6-9,11-13H,3,5,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSGCNFURXJVJML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=NC=CC(=C3)N4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(3-methoxybenzyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/new.no-structure.jpg)
![2-[[2-(4-Oxo-3,5-diphenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetyl]amino]-5-phenylthiophene-3-carboxamide](/img/structure/B2797888.png)
![ethyl 2-[9-(3-chlorophenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate](/img/structure/B2797889.png)
![6-[2-(2-Hydroxyethoxy)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2797890.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-ethoxy-3-(4-ethoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2797892.png)
![(Z)-methyl 2-(2-((4-(dimethylamino)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2797893.png)
![Benzo[d]thiazol-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2797894.png)

![1-[(3,4-Dimethoxyphenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B2797899.png)
![(Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2797900.png)
![3-benzamido-N-[2-bromo-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-6-(trifluoromethyl)phenyl]-2-fluorobenzamide](/img/structure/B2797905.png)
![Tert-butyl 3-[(5-chloropyrazine-2-carbonyl)-methylamino]azetidine-1-carboxylate](/img/structure/B2797907.png)

![N-benzyl-2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)acetamide](/img/structure/B2797909.png)
